molecular formula C19H16N4O3 B5213027 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline

11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline

Cat. No. B5213027
M. Wt: 348.4 g/mol
InChI Key: YDKRGCBUWJJLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used to study various biological processes and pathways.

Mechanism of Action

11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of tyrosine residues on JAK2, which is necessary for its activation. By inhibiting JAK2, 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can block the activation of downstream effectors such as STAT3 and STAT5. This ultimately leads to the inhibition of various biological processes that are regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can inhibit cell proliferation, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can inhibit tumor growth and metastasis in various animal models. 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is its specificity for JAK2. This allows researchers to study the JAK/STAT pathway without affecting other pathways that may be regulated by other kinases. Another advantage of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is its low toxicity, which makes it suitable for in vivo studies. However, one limitation of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is its relatively low potency compared to other JAK inhibitors. This may require higher concentrations of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline to achieve the desired effects, which could increase the risk of off-target effects.

Future Directions

There are many potential future directions for the use of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline in scientific research. One area of interest is in the study of the role of JAK/STAT signaling in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline could be used to study the effects of JAK/STAT inhibition in these diseases and to identify potential therapeutic targets. Another potential future direction is the development of more potent and selective JAK inhibitors based on the structure of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline. This could lead to the development of new drugs for the treatment of various diseases. Finally, 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance.

Synthesis Methods

11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can be synthesized using a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the condensation of 2-nitrobenzaldehyde with 4-morpholineethanol in the presence of a catalytic amount of p-toluenesulfonic acid to form 4-(2-nitrobenzyl)morpholine. This intermediate is then reacted with 2-chloro-3-formylquinoline in the presence of sodium methoxide to yield 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline.

Scientific Research Applications

11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline has been widely used in scientific research to study various biological processes and pathways. One of the most common applications of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is in the study of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline inhibits the activity of JAK2, a tyrosine kinase that plays a key role in the JAK/STAT pathway. By inhibiting JAK2, 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can block the activation of STAT3 and STAT5, which are downstream effectors of the JAK/STAT pathway.

properties

IUPAC Name

4-(2-nitro-10H-indolo[3,2-b]quinolin-11-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-23(25)12-5-6-16-14(11-12)19(22-7-9-26-10-8-22)18-17(20-16)13-3-1-2-4-15(13)21-18/h1-6,11,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKRGCBUWJJLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=NC4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Morpholino-2-nitro-10h-indolo[3,2-b]quinoline

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